molecular formula C16H8Cl2FN3O3 B2540847 N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide CAS No. 380566-45-0

N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2540847
CAS RN: 380566-45-0
M. Wt: 380.16
InChI Key: ZLICEGBLSTVPFI-UHFFFAOYSA-N
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Description

The compound "N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide" is a chemically synthesized molecule that appears to be structurally related to a class of compounds known as benzamide derivatives. These compounds have been studied for various applications, including their use as chemosensors and their potential biological activity. The related compounds have been shown to interact with specific targets, such as cyanide ions in aqueous environments, and have been analyzed for their vibrational spectroscopic properties and molecular docking capabilities .

Synthesis Analysis

The synthesis of related N-nitrophenyl benzamide derivatives has been explored due to their affinity for cyanide ions, which suggests a method of synthesis that could involve the formation of the acyl carbonyl carbon as a key functional group for interaction with cyanide . Similarly, the synthesis of other benzamide derivatives, such as those discussed in the second paper, involves detailed spectroscopic analysis, including FT-IR and FT-Raman spectra, as well as NMR and PES scan results, which are crucial for confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using vibrational spectroscopy and density functional theory (DFT) calculations. The vibrational wavenumbers, including NH-stretching and CO-stretching modes, provide insights into the bonding and charge transfer interactions within the molecule. The presence of substituents like chloro, fluoro, and nitro groups can significantly influence these interactions, as seen in the related compounds . The molecular docking studies of similar molecules against biological targets suggest that the structural features of these compounds are critical for their potential inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the calculated HOMO and LUMO energies, which indicate potential sites for chemical reactions. The presence of electron-withdrawing and electron-donating groups, such as nitro and chloro substituents, can affect the reactivity of the molecule. The charge delocalization and hyper-conjugative interactions, as analyzed through NBO analysis, also contribute to the stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their nonlinear optical behavior and potential as chemosensors, are closely related to their molecular structure. The first hyperpolarizability of these compounds indicates their nonlinear optical properties, which are important for various applications in materials science. The high selectivity of these compounds toward specific ions like CN⁻ makes them suitable for monitoring concentrations in aqueous samples, which is a significant physical property for practical applications . The vibrational spectroscopic studies provide a detailed understanding of the intramolecular interactions and the impact of different substituents on the physical properties of the molecule .

Scientific Research Applications

Synthesis and Photoluminescence Properties

Research on π-extended fluorene derivatives, including compounds with functional groups similar to the one , indicates a focus on the synthesis and evaluation of their photoluminescence properties. These compounds, particularly those containing nitro groups, have been shown to exhibit high fluorescence quantum yields, making them potential candidates for fluorescent solvatochromic dyes. This highlights their potential in material science, especially in developing new photoluminescent materials for various applications (Kotaka, Konishi, & Mizuno, 2010).

Antibacterial Activity

Another area of research involves the synthesis and structure-activity relationship studies of compounds, including the design and testing of derivatives for antibacterial properties. These studies contribute to the development of new antibacterial agents by exploring the effects of substituting different functional groups on the antibacterial activity of the compounds. Such research is crucial in the fight against bacterial infections, offering insights into the design of novel antibiotics (Matsumoto et al., 1984).

Antimalarial Activity

Compounds structurally related to N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide have also been investigated for their antimalarial activity. A series of derivatives were screened against the chloroquine-sensitive strain of P. falciparum, with several showing promising IC50 values. This research underscores the potential of such compounds in developing new antimalarial drugs, a critical area of study given the ongoing challenge of malaria and the need for innovative therapeutic options (Kos et al., 2022).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FN3O3/c17-12-2-1-3-14(19)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-13(15)18/h1-7H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLICEGBLSTVPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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